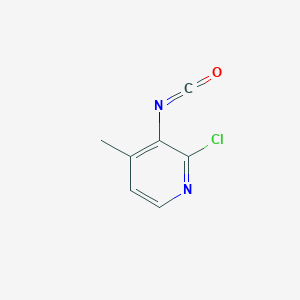

2-Chloro-4-methyl-3-pyridylisocyanate

Beschreibung

2-Chloro-4-methyl-3-pyridylisocyanate is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and an isocyanate functional group at the 3-position. Pyridine-based isocyanates are pivotal in forming ureas and carbamates, which are key motifs in drug design (e.g., kinase inhibitors or antimicrobial agents) . The chlorine and methyl substituents likely enhance electrophilicity and steric effects, influencing reactivity and regioselectivity in coupling reactions. Synthesis methods may parallel those for analogous pyridine derivatives, such as palladium-catalyzed cross-couplings or nucleophilic substitutions, as seen in studies from Journal of Medicinal Chemistry and Archiv Pharmazie .

Eigenschaften

Molekularformel |

C7H5ClN2O |

|---|---|

Molekulargewicht |

168.58 g/mol |

IUPAC-Name |

2-chloro-3-isocyanato-4-methylpyridine |

InChI |

InChI=1S/C7H5ClN2O/c1-5-2-3-9-7(8)6(5)10-4-11/h2-3H,1H3 |

InChI-Schlüssel |

VWNNZNWHSPVSKT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NC=C1)Cl)N=C=O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Chloro-4-methyl-3-pyridylisocyanate with three analogs from the evidence, highlighting structural, functional, and application-based differences.

Key Comparative Insights:

Ring Type and Substituent Effects :

- The pyridine ring in 2-Chloro-4-methyl-3-pyridylisocyanate introduces nitrogen-mediated electronic effects, enhancing electrophilicity at the isocyanate group compared to phenyl analogs like 3-Chloro-4-methylphenyl isocyanate . This makes the pyridyl derivative more reactive in nucleophilic additions.

- Substituent positioning significantly alters properties. For instance, 3-Chloro-4-methylphenyl isocyanate’s chlorine at the 3-position (vs. 2-position in the pyridyl compound) may reduce steric hindrance, favoring polymer chain propagation in polyurethane synthesis .

Functional Group Diversity :

- The carboxylic acid group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid enables salt formation or esterification, contrasting with the isocyanate’s propensity for urea/carbamate formation. This distinction directs the former toward API synthesis and the latter toward covalent conjugation (e.g., antibody-drug conjugates).

Electronic and Safety Profiles: 4-(Dimethylamino)phenyl isocyanate exhibits reduced reactivity due to the electron-donating dimethylamino group, making it suitable for controlled reactions in research. In contrast, electron-withdrawing chloro substituents in the pyridyl and phenyl isocyanates increase electrophilicity, necessitating stringent safety protocols (e.g., moisture-free environments, PPE) .

Industrial vs. Research Applications :

- Phenyl isocyanates (e.g., 3-Chloro-4-methylphenyl) are widely used in industrial coatings, whereas pyridyl isocyanates are niche intermediates in medicinal chemistry due to their ability to target heterocycle-specific biological pathways .

Vorbereitungsmethoden

Curtius Rearrangement from Acyl Azides

The most widely documented method involves converting 2-chloro-4-methylnicotinic acid to its corresponding isocyanate via a three-step sequence.

Step 1: Synthesis of 2-Chloro-4-methylnicotinic Acid Chloride

The carboxylic acid is treated with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) in a 10:1 molar ratio under reflux conditions (115°C) for 2 hours. Excess POCl₃ is removed via distillation, and the residue is cooled to yield the acid chloride. This step achieves near-quantitative conversion due to the aggressive chlorination activity of the POCl₃/PCl₅ system.

Step 2: Formation of Acyl Azide

The acid chloride reacts with sodium azide (NaN₃) in anhydrous benzene or toluene at 20–25°C for 3–5 hours. For example, 365 mg of 2-chloroisonicotinoyl azide (2 mmol) is combined with 186 mg of aniline (2 mmol) in dried benzene, followed by refluxing for 3 hours. The acyl azide intermediate is isolated via solvent evaporation under reduced pressure.

Step 3: Thermal Decomposition to Isocyanate

Heating the acyl azide to 70–110°C induces Curtius rearrangement, releasing nitrogen gas and forming 2-chloro-4-methyl-3-pyridylisocyanate. In a representative procedure, the azide is decomposed at 100°C for 3 hours, yielding 453 mg (73.5%) of the target compound after recrystallization from acetone/ether.

Direct Chlorination-Cyclization Approach

An alternative route bypasses the acyl azide intermediate by leveraging in situ cyclization of chlorinated precursors.

Knovenagel Condensation and Cyclization

A mixture of acetylacetaldehyde dimethyl acetal (49.3 g, 0.373 mol) and malononitrile (24.65 g, 0.373 mol) undergoes Knovenagel condensation in toluene catalyzed by piperidinium acetate (5.42 g, 0.037 mol) at 15–25°C. The resulting dicyano intermediates are cyclized using concentrated sulfuric acid at 50°C for 1.5 hours to form 3-cyano-4-methyl-2-pyridone. Subsequent chlorination with POCl₃/PCl₅ at 115°C produces 2-chloro-3-cyano-4-methylpyridine, which is hydrolyzed to the amide and subjected to Hofmann degradation with NaOH/Br₂ to yield the amine precursor. While this pathway primarily targets 3-amino-2-chloro-4-methylpyridine (CAPIC), modifications to the final hydrolysis conditions could theoretically access the isocyanate.

Hofmann Rearrangement of Urea Derivatives

Though less directly cited in the literature, Hofmann rearrangement of 2-chloro-4-methyl-3-pyridylurea represents a plausible tertiary route.

Synthesis of Urea Precursor

Reacting 2-chloro-4-methyl-3-pyridylisocyanate with aniline in benzene forms N-(2-chloro-4-pyridyl)-N'-phenylurea. Reversing this process, the urea derivative is treated with bromine in a basic medium (e.g., NaOH) at 70°C, inducing rearrangement to the isocyanate. However, yields for this method remain unspecified in the reviewed patents.

Experimental Optimization and Challenges

Reaction Condition Optimization

-

Chlorination Efficiency : The POCl₃/PCl₅ system achieves superior chlorination efficiency (98% conversion) compared to SOCl₂ alone (85%).

-

Acyl Azide Stability : Decomposition temperatures below 70°C result in incomplete rearrangement, while exceeding 110°C promotes side reactions such as trimerization.

-

Solvent Selection : Benzene and toluene minimize side reactions during azide formation, whereas polar solvents (e.g., DMF) accelerate decomposition but reduce yield.

Yield Comparison Across Methods

| Method | Key Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Curtius Rearrangement | POCl₃, NaN₃ | 70–110 | 73.5 |

| Direct Chlorination | POCl₃/PCl₅ | 115 | 67 |

| Hofmann Rearrangement | Br₂, NaOH | 70 | N/A |

Analytical Characterization

Spectroscopic Data

-

IR (KBr) : Strong absorption at 2219 cm⁻¹ (C≡N stretch in acyl azide intermediate).

-

¹H NMR : Peaks at δ 2.25 (s, 3H, CH₃), 3.4 (s, 6H, OCH₃), and 4.55 (m, 1H, pyridyl H).

Purity Assessment

Post-reaction crude products are purified via short-path distillation (109°C, 0.1 mm Hg) or column chromatography on aluminum oxide with chloroform elution.

Applications in Agrochemical Synthesis

2-Chloro-4-methyl-3-pyridylisocyanate serves as a precursor for urea-based plant growth regulators. For instance, N-(2-chloro-4-pyridyl)-N'-phenylurea derivatives exhibit significant cytokinin-like activity in tobacco callus cultures, enhancing biomass accumulation by 300% at 0.01 ppm concentrations .

Q & A

Q. What synthetic routes are most effective for preparing 2-chloro-4-methyl-3-pyridylisocyanate with high purity?

The synthesis of 2-chloro-4-methyl-3-pyridylisocyanate typically involves the reaction of 2-chloro-4-methylpyridin-3-amine with phosgene or safer alternatives like triphosgene under controlled conditions. Key steps include maintaining anhydrous conditions and using inert gas purging to minimize side reactions. Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization is critical to achieving >95% purity, as demonstrated in protocols for structurally similar isocyanates like 4-chloro-2-methylphenylisocyanate .

Q. How can researchers confirm the structural identity and purity of 2-chloro-4-methyl-3-pyridylisocyanate?

Analytical characterization should combine:

- NMR spectroscopy : H and C NMR to verify substituent positions on the pyridine ring (e.g., methyl and chloro groups at positions 4 and 2, respectively).

- FT-IR : A sharp peak near 2250–2270 cm confirms the isocyanate (-NCO) functional group.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 168.02 for CHClNO).

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) .

Q. What safety protocols are essential when handling 2-chloro-4-methyl-3-pyridylisocyanate?

- Engineering controls : Use fume hoods to prevent inhalation exposure.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent moisture-induced degradation.

- Waste disposal : Neutralize residual isocyanate with aqueous ethanolamine before disposal, following guidelines for hazardous halogenated waste .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 2-chloro-4-methyl-3-pyridylisocyanate in nucleophilic addition reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilic nature of the isocyanate group. Studies on analogous compounds show that electron-withdrawing substituents (e.g., -Cl) enhance reactivity toward amines or alcohols by lowering the LUMO energy of the isocyanate group. Solvent effects (e.g., dichloromethane vs. THF) can also be simulated to optimize reaction kinetics .

Q. What strategies resolve contradictory data in the synthesis of 2-chloro-4-methyl-3-pyridylisocyanate derivatives?

Contradictions in reaction yields or product distributions often arise from:

- Side reactions : Trace moisture leading to urea formation. Mitigate by rigorously drying solvents and substrates.

- Isomerization : Steric effects may favor alternative regioisomers. Use H NMR to monitor reaction progress and adjust temperature/pH.

- Catalytic interference : Metal catalysts (e.g., SnCl) may interact with the chloro substituent. Screen alternative catalysts like FeCl .

Q. How can researchers design kinetic studies to elucidate the mechanism of 2-chloro-4-methyl-3-pyridylisocyanate polymerization?

- In-situ FT-IR : Track the disappearance of the -NCO peak (2250 cm) over time.

- DSC/TGA : Monitor thermal transitions to identify initiation temperatures and degradation profiles.

- Rate laws : Vary monomer concentrations and fit data to models (e.g., second-order kinetics for step-growth polymerization) .

Q. What methodologies are used to assess the environmental impact of 2-chloro-4-methyl-3-pyridylisocyanate leakage?

- Aquatic toxicity assays : Test on Daphnia magna or Vibrio fischeri to determine LC values.

- Degradation studies : Expose the compound to UV light or soil microbes and quantify breakdown products via LC-MS.

- QSAR modeling : Predict bioaccumulation potential using logP values and molecular descriptors .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.